molecular formula C12H9NO2 B050719 5-Nitroacenaphthene CAS No. 602-87-9

5-Nitroacenaphthene

Cat. No.: B050719
CAS No.: 602-87-9
M. Wt: 199.2 g/mol
InChI Key: CUARLQDWYSRQDF-UHFFFAOYSA-N
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Description

5-Nitroacenaphthene (CAS RN: 602-87-9, molecular formula: C₁₂H₉NO₂, molecular weight: 199.22) is a nitro-substituted polycyclic aromatic hydrocarbon (Nitro-PAH) characterized by a nitro group (-NO₂) at the 5-position of the acenaphthene backbone . It is a positional isomer of other nitroacenaphthenes (e.g., 3-nitroacenaphthene) and shares structural similarities with nitro-substituted biphenyls (e.g., 4-nitrobiphenyl) .

Preparation Methods

Chemical Reactions Analysis

5-Nitroacenaphthene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carcinogenicity Studies

5-Nitroacenaphthene is primarily studied for its carcinogenic properties. Research indicates that it is reasonably anticipated to be a human carcinogen based on evidence from animal studies. Notably, the National Cancer Institute/National Toxicology Program (NCI/NTP) conducted significant studies showing that exposure to this compound resulted in a marked increase in tumors in rats and mice, particularly in the ear canal and lungs .

Table 1: Summary of Carcinogenicity Studies

Study SourceAnimal ModelDosageObserved Effects
NCI/NTPFischer 344 Rats0.12% - 0.24% dietIncreased incidence of ear canal carcinomas
Takemura et al.Wistar Rats & Syrian Hamsters1% dietTumor development observed
IARCMiceIntraperitoneal injection (6 mg/kg)Myeloid leukemia, reticulum-cell sarcoma

Environmental Analysis

This compound is also utilized in environmental studies, particularly concerning the assessment of PAHs in sediments and water sources. It serves as an indicator compound for pollution levels and ecological risk assessments in various ecosystems, including the Persian Gulf .

Table 2: Environmental Applications

Application AreaMethodology UsedFindings
Sediment AnalysisSolid-phase microextraction (SPME)Detection of PAH concentrations
Ecological Risk AssessmentChemical analysis of sedimentsIdentified sources of contamination

Chemical Intermediate

In industrial settings, this compound is used as a chemical intermediate for synthesizing naphthalimide dyes, which are employed in textiles and paper production . The compound's reactivity allows it to participate in various chemical reactions essential for dye manufacturing.

Reference Material for Analytical Chemistry

This compound is also produced as a high-purity reference material for analytical chemistry applications. It is used to calibrate instruments and validate methods for detecting PAHs in environmental samples .

Health and Safety Considerations

Given its carcinogenic potential, handling this compound requires stringent safety protocols. It is classified as highly flammable and poses risks such as skin irritation and potential respiratory issues if inhaled or ingested . Proper laboratory practices are essential to minimize exposure during research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Nitro-PAHs

Nitro-PAHs, including 1-nitropyrene, 2-nitrofluorene, 3-nitrofluoranthene, and 9-nitroanthracene, share structural motifs but exhibit distinct physicochemical and toxicological profiles. Below is a detailed comparative analysis.

Structural and Physicochemical Properties

Table 1: Structural and Analytical Comparison

Compound CAS RN Nitro Position Molecular Weight LOD (ng/mL) LOQ (ng/mL) Photodegradation Solvent Order
5-Nitroacenaphthene 602-87-9 5 199.22 10 50 CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN
1-Nitropyrene 5522-43-0 1 247.26 1.0 10 CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN
2-Nitrofluorene 607-57-8 2 211.22 1.0 10 CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN
3-Nitrofluoranthene 892-21-7 3 247.26 10 10 CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN
9-Nitroanthracene 602-60-8 9 223.23 5.0 10 CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN

Key Observations :

  • Positional Isomerism : The nitro group's position significantly impacts properties. For example, this compound and 3-nitroacenaphthene differ in photostability and metabolic activation .
  • Analytical Challenges : this compound requires higher LOQ (50 ng/mL) compared to most nitro-PAHs (10 ng/mL), complicating environmental monitoring .
  • Photodegradation : All nitro-PAHs degrade fastest in chloroform (CHCl₃) and slowest in acetonitrile-water mixtures, suggesting solvent polarity influences stability .

Toxicological Profiles

Table 2: Toxicity and Metabolic Pathways

Compound In Vitro Genotoxicity In Vivo Genotoxicity Carcinogenicity (Animal) Key Metabolites
This compound Positive Inconsistent Positive (Liver tumors) Hydroxy, oxo, and amino derivatives
2-Nitrofluorene Positive Positive Positive N-hydroxylated intermediates
1-Nitropyrene Positive Positive Positive Nitroreduction to aminopyrene
3-Nitrofluoranthene Positive Inconsistent Positive Epoxide and diol formation

Key Observations :

  • Metabolic Activation: this compound undergoes oxidation to mutagenic hydroxy and oxo derivatives, while nitroreduction produces less reactive amino metabolites . In contrast, 1-nitropyrene is primarily reduced to aminopyrene, a potent mutagen .
  • Carcinogenicity Consistency: Despite inconsistent in vivo genotoxicity, this compound reliably induces liver tumors in rats, highlighting metabolic pathways as critical drivers of carcinogenicity .

Environmental and Regulatory Considerations

Environmental Persistence :

  • Detected in urban air samples alongside 2-nitrofluorene and 9-nitroanthracene, with concentrations influenced by combustion sources .
  • Higher molecular weight nitro-PAHs (e.g., 6-nitrobenzo[a]pyrene) persist longer in particulate matter due to lower volatility .

Regulatory Status :

  • This compound : Restricted to <0.1% in industrial mixtures under Japanese occupational safety guidelines .
  • 1-Nitropyrene : Regulated as a hazardous air pollutant under the U.S. Clean Air Act due to diesel exhaust emissions .

Biological Activity

5-Nitroacenaphthene (CASRN 602-87-9) is a nitro-substituted acenaphthene compound that has garnered attention due to its significant biological activity, particularly its carcinogenic properties. This article compiles comprehensive findings from various studies, highlighting the compound's effects on biological systems, mechanisms of action, and potential health risks.

  • Molecular Weight : 199.2 g/mol
  • Melting Point : 102-103 °C
  • Boiling Point : 279 °C
  • Density : Not available
  • Solubility : 0.91 mg/L in water at 25°C; soluble in ethanol

Carcinogenicity Studies

This compound has been classified as a genotoxic carcinogen , with multiple studies demonstrating its ability to induce tumors in laboratory animals. Key findings from significant studies include:

  • NTP Study on Rats and Mice :
    • Male and female Fischer 344 rats were administered diets containing 0.06% (low dose) and 0.12% (high dose) of this compound for 78 weeks.
    • The incidence of carcinomas in the ear canal significantly increased from none in controls to up to 73% in high-dose females .
  • Hepatocellular Carcinomas :
    • In B6C3F1 mice, the compound caused hepatocellular carcinomas with incidences of 4%, 49%, and 40% in control, low-dose, and high-dose females, respectively .
  • Ovarian Tumors :
    • The compound was also linked to ovarian tumors in female mice, with incidences rising from 0% in controls to as high as 18% in high-dose groups .

The biological activity of this compound is primarily attributed to its mutagenic properties. It has shown positive results in various mutagenicity assays:

  • Ames Test : Positive results were observed using Salmonella typhimurium strains, indicating that it can cause mutations in bacterial DNA .
  • DNA Repair Tests : The compound elicited a positive DNA-repair response in vitro in rat and mouse hepatocytes, further supporting its genotoxic nature .

Toxicological Findings

In addition to its carcinogenic potential, several toxicological effects have been documented:

  • Hematological Changes : High doses resulted in significant elevations in cholesterol levels and eosinophil counts among treated groups .
  • Organ Weight Changes : A dose-dependent increase in liver weights was noted across treatment groups, suggesting liver hypertrophy as a response to exposure .

Case Studies

Case studies have provided further insights into the biological impacts of this compound:

  • In one study involving intraperitoneal injections at a dose of 6 mg/kg body weight twice weekly for 18 months, treated mice developed myeloid leukemia (4 out of 15), reticulum-cell sarcoma (2 out of 15), and mammary carcinoma (1 out of 15) .

Summary Table of Biological Effects

Biological EffectObserved OutcomeReference
CarcinogenicityHepatocellular carcinomas in mice
Ovarian TumorsIncreased incidence from control to high dose
MutagenicityPositive in Ames test with S. typhimurium
Hematological ChangesElevated cholesterol and eosinophil counts
Organ Weight ChangesIncreased liver weights

Q & A

Q. Basic: What are the established methods for synthesizing 5-nitroacenaphthene, and how are they validated?

Advanced: How can reaction conditions (e.g., nitration agents, solvents, temperature) be optimized to improve yield and purity, and what analytical techniques confirm structural fidelity? Answer: The synthesis of this compound typically involves nitration of acenaphthene. A modified method by Okazaki et al. (referenced in ) uses controlled nitration with nitric acid in acetic anhydride, followed by purification via column chromatography. Validation is performed using NMR, FTIR, and mass spectrometry to confirm the absence of isomers (e.g., 4-nitroacenaphthene) and by-products. For optimization, systematic variation of stoichiometry (e.g., HNO₃ concentration) and reaction time, monitored by HPLC or GC-MS, can enhance yield. Thermal analysis (DSC) and X-ray crystallography may further verify purity .

Q. Basic: What analytical techniques are recommended for quantifying this compound in environmental samples?

Advanced: How can matrix effects from complex environmental samples (e.g., soil, water) be mitigated during quantification? Answer: GC-MS and HPLC-UV are standard methods, with detection limits enhanced using deuterated internal standards (e.g., this compound-d9) to correct for matrix interference. Calibration curves are prepared using certified reference materials (e.g., 100 µg/mL in toluene or methanol solutions; see ). For complex matrices, solid-phase extraction (SPE) with activated carbon or C18 cartridges reduces interferents. Method validation should include spike-recovery tests (85–115% recovery) and cross-comparison with LC-HRMS for confirmation .

Q. Basic: What is the carcinogenic classification of this compound, and what precautions are advised?

Advanced: How do metabolic activation pathways (e.g., nitroreduction) influence its carcinogenicity, and how should in vitro studies be designed to assess genotoxicity? Answer: this compound is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC (). Researchers should use fume hoods, wear nitrile gloves, and avoid skin contact. For genotoxicity studies, employ Ames tests with S9 liver microsomal activation to simulate metabolic nitroreduction. Comet assays or micronucleus tests in mammalian cell lines (e.g., HepG2) can assess DNA damage. Dose-response curves should account for solubility limits in DMSO/PBS .

Q. Basic: What are the stability profiles of this compound under different storage conditions?

Advanced: What degradation products form under accelerated aging (e.g., UV exposure, high humidity), and how are they characterized? Answer: Stability testing under ICH guidelines shows this compound is stable for 24 months at -20°C in amber vials. Degradation under UV light produces nitroso and amine derivatives, identified via LC-QTOF-MS. For accelerated studies, samples exposed to 40°C/75% RH for 6 months should be analyzed monthly using hyphenated techniques (e.g., GC-MS/MS) to track oxidation by-products. Store solutions in toluene-d8 or methanol to minimize hydrolysis .

Q. Basic: How do researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?

Advanced: What statistical and experimental approaches reconcile discrepancies between computational predictions and empirical data? Answer: Discrepancies in logP values (e.g., predicted vs. shake-flask method) require validation via experimental replicates using standardized OECD Guidelines 117 (HPLC logP determination). For solubility, use saturation shake-plate assays with HPLC quantification. Meta-analyses of published data should apply QSAR models (e.g., SwissADME) and report confidence intervals. Cross-laboratory studies using certified reference materials reduce inter-lab variability .

Q. Basic: What spectroscopic databases are authoritative for characterizing this compound?

Advanced: How do researchers assign minor spectral peaks (e.g., isotopic patterns, spin-spin coupling) in NMR/IR spectra? Answer: The NIST Chemistry WebBook () provides reference IR, MS, and NMR spectra. For ambiguous peaks, compare experimental data with simulated spectra (e.g., ACD/Labs or Gaussian DFT calculations). Advanced NMR techniques (e.g., 2D-COSY, HSQC) resolve spin-spin coupling in aromatic protons. Isotopic patterns in HRMS (e.g., [M+1]⁺ for ¹³C) confirm molecular formulas .

Q. Basic: What environmental monitoring strategies detect this compound in air/water?

Advanced: How do researchers validate low-abundance detection (ppt levels) in field samples? Answer: Passive air samplers with polyurethane foam (PUF) or water samples extracted via liquid-liquid extraction (LLE) with dichloromethane are common. For ppt-level detection, use isotope-dilution GC-MS with SIM mode. Method validation includes blank spikes, matrix-matched calibration, and participation in inter-laboratory comparisons (e.g., ISO/IEC 17025) .

Q. Basic: What are the ethical guidelines for handling this compound in animal studies?

Advanced: How do researchers design dose-escalation studies to minimize animal use (3Rs principle)? Answer: Follow OECD 451 (carcinogenicity) and 471 (genotoxicity) guidelines. Use computational toxicology (e.g., ProTox-II) to prioritize in vivo testing. For dose escalation, apply the up-and-down procedure (OECD 425) or fixed-dose method, with terminal endpoints assessed via histopathology and immunohistochemistry .

Properties

IUPAC Name

5-nitro-1,2-dihydroacenaphthylene
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InChI

InChI=1S/C12H9NO2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2
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InChI Key

CUARLQDWYSRQDF-UHFFFAOYSA-N
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Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)[N+](=O)[O-]
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Molecular Formula

C12H9NO2
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DSSTOX Substance ID

DTXSID3020960
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Molecular Weight

199.20 g/mol
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Physical Description

5-nitroacenaphthene is a yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Yellow powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, ligroin, Soluble in hot water, In water, 0.91 mg/L at 25 °C
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Vapor Pressure

0.0000265 [mmHg]
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Color/Form

Solid

CAS No.

602-87-9
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Melting Point

217 to 219 °F (NTP, 1992), 103 °C
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Retrosynthesis Analysis

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